Cas no 1132666-88-6 (N-methylethane-1-sulfonohydrazide)

N-methylethane-1-sulfonohydrazide 化学的及び物理的性質
名前と識別子
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- 1132666-88-6
- EN300-3395527
- N-methylethane-1-sulfonohydrazide
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- MDL: MFCD30654398
- インチ: 1S/C3H10N2O2S/c1-3-8(6,7)5(2)4/h3-4H2,1-2H3
- InChIKey: OBWAYRLYJHUTAT-UHFFFAOYSA-N
- ほほえんだ: S(CC)(N(C)N)(=O)=O
計算された属性
- せいみつぶんしりょう: 138.04629874g/mol
- どういたいしつりょう: 138.04629874g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 145
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.8Ų
- 疎水性パラメータ計算基準値(XlogP): -0.9
N-methylethane-1-sulfonohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3395527-5.0g |
N-methylethane-1-sulfonohydrazide |
1132666-88-6 | 95.0% | 5.0g |
$2732.0 | 2025-03-18 | |
Enamine | EN300-3395527-0.25g |
N-methylethane-1-sulfonohydrazide |
1132666-88-6 | 95.0% | 0.25g |
$466.0 | 2025-03-18 | |
Aaron | AR0284B5-500mg |
N-methylethane-1-sulfonohydrazide |
1132666-88-6 | 95% | 500mg |
$1036.00 | 2025-02-15 | |
Aaron | AR0284B5-2.5g |
N-methylethane-1-sulfonohydrazide |
1132666-88-6 | 95% | 2.5g |
$2566.00 | 2023-12-16 | |
Enamine | EN300-3395527-5g |
N-methylethane-1-sulfonohydrazide |
1132666-88-6 | 95% | 5g |
$2732.0 | 2023-09-03 | |
Enamine | EN300-3395527-0.5g |
N-methylethane-1-sulfonohydrazide |
1132666-88-6 | 95.0% | 0.5g |
$735.0 | 2025-03-18 | |
Aaron | AR0284B5-50mg |
N-methylethane-1-sulfonohydrazide |
1132666-88-6 | 95% | 50mg |
$325.00 | 2025-02-15 | |
Aaron | AR0284B5-5g |
N-methylethane-1-sulfonohydrazide |
1132666-88-6 | 95% | 5g |
$3782.00 | 2023-12-16 | |
Aaron | AR0284B5-10g |
N-methylethane-1-sulfonohydrazide |
1132666-88-6 | 95% | 10g |
$5597.00 | 2023-12-16 | |
Enamine | EN300-3395527-1g |
N-methylethane-1-sulfonohydrazide |
1132666-88-6 | 95% | 1g |
$943.0 | 2023-09-03 |
N-methylethane-1-sulfonohydrazide 関連文献
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
N-methylethane-1-sulfonohydrazideに関する追加情報
Recent Advances in the Application of N-methylethane-1-sulfonohydrazide (CAS: 1132666-88-6) in Chemical Biology and Pharmaceutical Research
N-methylethane-1-sulfonohydrazide (CAS: 1132666-88-6) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This sulfonohydrazide derivative has demonstrated unique reactivity and potential applications in drug discovery, particularly in the development of novel enzyme inhibitors and targeted therapeutics. Recent studies have explored its utility as a versatile building block in organic synthesis and as a key intermediate in the preparation of biologically active molecules.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of N-methylethane-1-sulfonohydrazide as a precursor for the synthesis of sulfonyl hydrazone derivatives with potent anticancer activity. The research team demonstrated that modifications at the sulfonohydrazide moiety could significantly enhance the compound's binding affinity to specific oncogenic targets, particularly in breast cancer cell lines. The study reported promising in vitro results with IC50 values in the low micromolar range against several cancer cell types.
In the field of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters highlighted the compound's potential as a scaffold for developing new antibacterial agents. The researchers synthesized a series of N-methylethane-1-sulfonohydrazide derivatives that showed selective activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains. The mechanism of action appears to involve inhibition of bacterial cell wall synthesis, though further studies are needed to fully elucidate the molecular interactions.
From a chemical biology perspective, the unique structural features of N-methylethane-1-sulfonohydrazide (CAS: 1132666-88-6) have enabled its application as a chemical probe for studying protein-protein interactions. A 2024 study in Nature Chemical Biology described its use in developing activity-based protein profiling (ABPP) reagents, allowing researchers to map enzyme active sites and identify novel drug targets. The compound's ability to form stable covalent adducts with catalytic residues makes it particularly valuable for these applications.
Recent advances in synthetic methodology have also expanded the utility of this compound. A breakthrough reported in Angewandte Chemie demonstrated a novel metal-free coupling reaction using N-methylethane-1-sulfonohydrazide as a radical precursor, enabling the efficient construction of C-N bonds under mild conditions. This development has important implications for green chemistry approaches in pharmaceutical synthesis.
Despite these promising developments, challenges remain in the clinical translation of N-methylethane-1-sulfonohydrazide derivatives. Pharmacokinetic studies indicate that some analogs may require structural optimization to improve metabolic stability and bioavailability. Current research efforts are focusing on prodrug strategies and formulation approaches to address these limitations while maintaining the compound's biological activity.
Looking forward, the unique chemical properties and demonstrated biological activities of N-methylethane-1-sulfonohydrazide (CAS: 1132666-88-6) position it as a valuable tool for both basic research and drug discovery. Ongoing studies are exploring its potential in targeted protein degradation, covalent inhibitor design, and as a component of antibody-drug conjugates. The compound's versatility suggests it will continue to be an important focus of research in chemical biology and medicinal chemistry in the coming years.
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